N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide
CAS No.: 946214-26-2
VCID: VC11960597
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide - 946214-26-2](/images/structure/VC11960597.png)
Description |
Structural FeaturesThis compound features a tetrahydroquinoline core, which is substituted with an ethanesulfonyl group and a 4-ethoxyphenyl acetamide moiety. The tetrahydroquinoline structure is a common motif in medicinal chemistry due to its ability to interact with various biological targets. The presence of the ethanesulfonyl group and the 4-ethoxyphenyl acetamide moiety contributes to its unique pharmacological profile.
Synthesis MethodsThe synthesis of compounds with similar structures typically involves multi-step organic reactions. These may include:
Potential Biological ActivitiesWhile specific data on N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide is not available, related compounds have shown potential in various therapeutic areas:
Research Findings and Future DirectionsGiven the lack of specific research findings on this compound, further studies are needed to explore its pharmacological properties and potential therapeutic applications. This could involve in vitro and in vivo experiments to assess its efficacy and safety. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 946214-26-2 | ||||||||||||||||
Product Name | N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide | ||||||||||||||||
Molecular Formula | C21H26N2O4S | ||||||||||||||||
Molecular Weight | 402.5 g/mol | ||||||||||||||||
IUPAC Name | 2-(4-ethoxyphenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | ||||||||||||||||
Standard InChI | InChI=1S/C21H26N2O4S/c1-3-27-19-10-7-16(8-11-19)14-21(24)22-18-9-12-20-17(15-18)6-5-13-23(20)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) | ||||||||||||||||
Standard InChIKey | UNNDLJFWVKZRJK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | ||||||||||||||||
Canonical SMILES | CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC | ||||||||||||||||
PubChem Compound | 27652623 | ||||||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume